(2E)-1-Piperidin-1-ylacetone oxime
Overview
Description
(2E)-1-Piperidin-1-ylacetone oxime is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150099. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of oxime compounds, such as (2E)-1-Piperidin-1-ylacetone oxime, are typically enzymes like acetylcholinesterase . Oximes are known to reactivate these enzymes, which have been inhibited by organophosphorus compounds .
Mode of Action
Oximes interact with their targets by binding to specific sites on the enzyme cells . This interaction increases the release of inhibitory neurotransmitters like GABA, preventing the transmission of nerve signals . The oxime’s reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .
Biochemical Pathways
Oxime ethers, a class of compounds containing the >C=N-O-R moiety, are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The formation of an oxime ether moiety is one way to combine different structural elements into one molecule . This gives the possibility of composing compounds that exhibit various biological activity .
Pharmacokinetics
It is known that the agent-specific reactivating potency of an oxime and the inhibitory potency of an organophosphorus compound are decisive for the required therapeutic oxime concentration . This indicates that the necessary oxime concentration will vary for different organophosphorus compounds .
Result of Action
The result of the action of oximes is typically the reactivation of the inhibited enzyme, leading to the restoration of normal nerve signal transmission . This ultimately results in neuro-paralysis, causing the muscle cells to lose their ability to contract, leading to the death of the parasites .
Action Environment
The effectiveness of oximes like this compound can be influenced by various environmental factors. For instance, the blood-brain barrier (BBB) remains a challenge in the delivery of oximes to the central nervous system (CNS) . Using current structural and mechanistic understanding of the BBB under both physiological and pathological conditions, it becomes possible to design delivery systems for oximes and other drugs that are able to cross the BBB effectively .
Biological Activity
(2E)-1-Piperidin-1-ylacetone oxime is a chemical compound with the molecular formula CHNO. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 156.23 g/mol
- CAS Number : 1228948-07-9
The compound features a piperidine ring, which is known for enhancing the biological activity of various pharmacological agents.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
Research indicates that this compound demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
Klebsiella pneumoniae | 32 |
Anticancer Activity
The compound has shown promise in preclinical models for its anticancer effects. A study demonstrated that it reduced cell viability in various cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type .
Study on Antimicrobial Efficacy
In a laboratory setting, this compound was tested against a panel of bacterial pathogens. The results indicated that it possessed a broad spectrum of activity, particularly against multidrug-resistant strains. The study concluded that this compound could be a viable candidate for developing new antimicrobial agents .
Evaluation of Anticancer Potential
Another study investigated the effects of this compound on human cancer cell lines. The findings revealed that treatment with the compound led to significant apoptosis and cell cycle arrest at the G0/G1 phase. This suggests its potential utility in cancer therapy, warranting further investigation into its mechanism and efficacy in vivo .
Safety and Toxicology
Toxicological assessments have shown that this compound exhibits low toxicity in animal models at therapeutic doses. However, further studies are needed to fully understand its safety profile and potential side effects.
Properties
IUPAC Name |
(NE)-N-(1-piperidin-1-ylpropan-2-ylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(9-11)7-10-5-3-2-4-6-10/h11H,2-7H2,1H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQTWPVYYBAXPW-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CN1CCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CN1CCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63442-69-3 | |
Record name | NSC150099 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.